![molecular formula C9H11LiN2O2 B2633084 Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197054-10-5](/img/structure/B2633084.png)
Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Complex Synthesis and Photophysical Properties
One area of research involves the synthesis of cyclopalladated complexes using palladium acetate in acetic acid with pyridine- and chloro-coordinated cyclometallated complexes, leading to the investigation of photophysical properties in solution and solid-state. These complexes exhibit absorption and fluorescence emission in solution at room temperature, highlighting their potential in photophysical applications (Mancilha et al., 2011).
Ligand Synthesis and Metal Complexation
Research has also focused on the synthesis of heteroscorpionate ligands in the form of lithium derivatives, leading to the creation of complexes with titanium and zirconium. This work is significant in the field of inorganic chemistry, providing insights into the structural characteristics and the potential for developing new materials or catalysts (Otero et al., 2007).
Cytotoxicity Studies in Anticancer Agents
The compound has been used in the synthesis and cytotoxicity studies of new (dimethylamino)-functionalized and 7-azaindole-substituted 'titanocene' anticancer agents. The study demonstrates the potential therapeutic applications of these complexes, with one compound showing near equivalence in cytotoxicity to cisplatin (Hogan et al., 2008).
Catalysis and Polymerization
The compound has also been involved in the synthesis of metal complexes with a focus on ethylene polymerization behaviors, particularly in the creation of polyethylenes with broad molecular weight distributions. This research could be highly relevant in the field of industrial chemistry and materials science, particularly in the development of new catalysts or polymeric materials (Duan et al., 2012).
Propiedades
IUPAC Name |
lithium;2-[3-(dimethylamino)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-5-10-7(8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXHJOLQVGYBFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=C(N=CC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

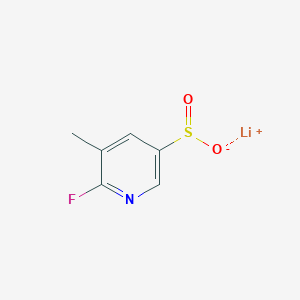
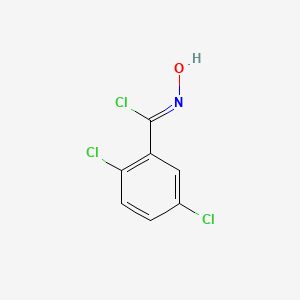
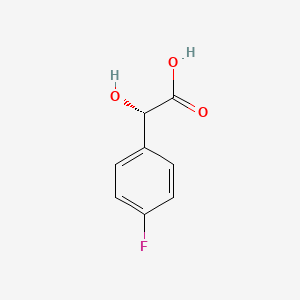
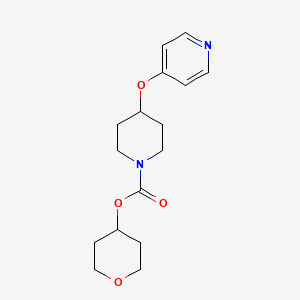
![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)
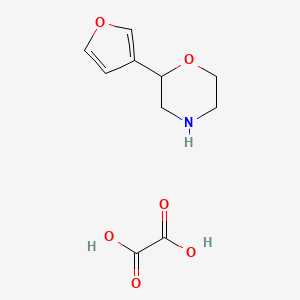
![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)
![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)
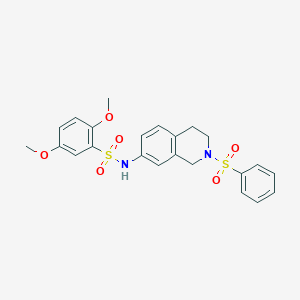
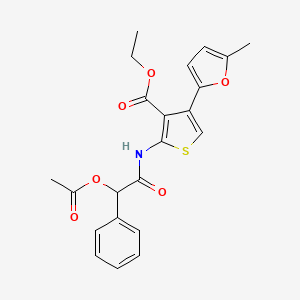
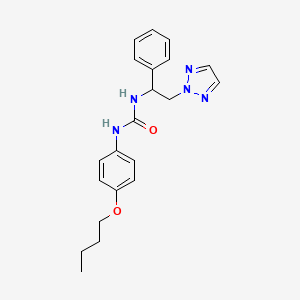
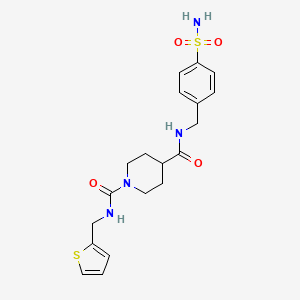
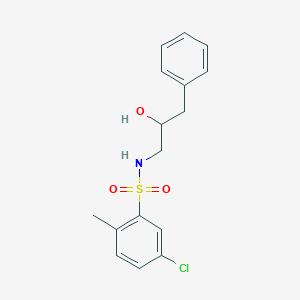
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)